1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
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Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatives
- Pyrimidine Derivatives Reactions : A study by Yamanaka, Niitsuma, and Sakamoto (1979) focused on the reactions of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate and phenyl isothiocyanate, producing compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. These reactions highlight the compound's versatility in forming various derivatives, useful in medicinal chemistry and synthetic organic chemistry Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979.
Antiviral Activity
- Antiretroviral Applications : Hocková et al. (2003) discussed the synthesis and antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives structurally related to the compound . These derivatives demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), highlighting their potential as antiretroviral agents D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003.
Enzyme Inhibition for Therapeutic Applications
- Acetylcholinesterase Inhibition : Vidaluc et al. (1995) synthesized a series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, exploring their potential as antiacetylcholinesterase agents. These studies provide insight into the therapeutic applications of such compounds in treating diseases like Alzheimer's J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.
Anticancer Activity
- Apoptosis Induction in Cancer Cells : A study by Gil et al. (2021) on AKF-D52, a derivative of the compound , showed its effectiveness in inducing apoptosis in non-small cell lung cancer cells. This research suggests potential applications of such compounds in cancer therapy Hyo-Sun Gil, Jeong-Hun Lee, A. K. Farag, A. Hassan, Kyung‐Sook Chung, Jung-Hye Choi, E. Roh, Kyung-Tae Lee, 2021.
Antimicrobial Activity
- Synthesis and Antibacterial Evaluation : Vijayaramalingam et al. (2007) synthesized a series of 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones, showing significant in vitro antimicrobial activity against several standard strains. This indicates the compound's derivatives' potential use in developing new antimicrobial agents K. Vijayaramalingam, S. Chandrasekaran, S. Nagarajan, 2007.
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-5-7-16(8-6-15)25-21(27)26-17-9-11-18(28-3)12-10-17/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZMBYIEOANPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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